molecular formula C9H16O3 B165210 (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one CAS No. 139609-15-7

(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one

Cat. No. B165210
M. Wt: 172.22 g/mol
InChI Key: WOCOYZYSHAWJJT-BWZBUEFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one, also known as HPPO, is a chiral cyclic carbonate that has gained attention in recent years due to its potential applications in various fields. HPPO is a versatile compound that can be synthesized in different ways, and its properties make it an attractive candidate for use in scientific research.

Mechanism Of Action

The mechanism of action of (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one is not well understood, but it is believed to involve the formation of a covalent bond between the compound and the target molecule. This covalent bond results in the formation of a stable complex, which can then undergo further reactions.

Biochemical And Physiological Effects

(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one has been shown to have various biochemical and physiological effects. It has been found to be a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

The advantages of using (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one in lab experiments include its high purity, excellent enantiomeric excess, and versatility. However, the limitations of using (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one include its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are many potential future directions for the use of (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one in scientific research. One possible direction is the development of new synthetic methodologies using (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one as a chiral building block. Another potential direction is the use of (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one as a chiral ligand in asymmetric catalysis. Additionally, the therapeutic potential of (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one and its derivatives could be explored further.

Synthesis Methods

(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one can be synthesized by various methods, including catalytic asymmetric synthesis, enzymatic resolution, and chemical synthesis. One of the most commonly used methods is the catalytic asymmetric synthesis, which involves the use of chiral catalysts to promote the formation of the desired enantiomer. The resulting product is a highly pure compound with excellent enantiomeric excess.

Scientific Research Applications

(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one has been widely used in scientific research due to its unique properties. It has been found to be an effective chiral building block for the synthesis of various compounds, including chiral drugs, agrochemicals, and materials. (3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one has also been used as a chiral ligand in asymmetric catalysis, which has led to the development of new synthetic methodologies.

properties

CAS RN

139609-15-7

Product Name

(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one

InChI

InChI=1S/C9H16O3/c1-4-6(10)7-8(5(2)3)12-9(7)11/h5-8,10H,4H2,1-3H3/t6-,7-,8-/m1/s1

InChI Key

WOCOYZYSHAWJJT-BWZBUEFSSA-N

Isomeric SMILES

CC[C@H]([C@@H]1[C@H](OC1=O)C(C)C)O

SMILES

CCC(C1C(OC1=O)C(C)C)O

Canonical SMILES

CCC(C1C(OC1=O)C(C)C)O

synonyms

2-Oxetanone,3-(1-hydroxypropyl)-4-(1-methylethyl)-,[3alpha(R*),4bta]-(9CI)

Origin of Product

United States

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